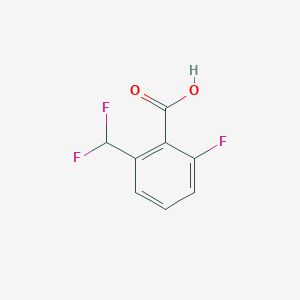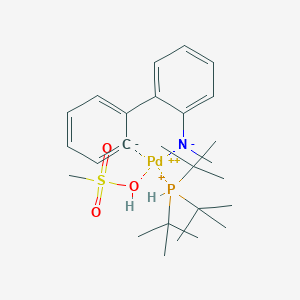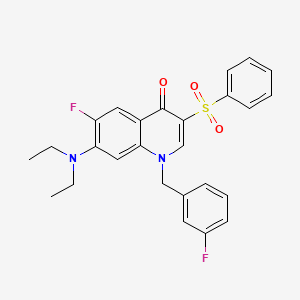
7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H24F2N2O3S and its molecular weight is 482.55. The purity is usually 95%.
BenchChem offers high-quality 7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoinduced C-F Bond Cleavage
Research on fluoroquinolones, such as norfloxacin and enoxacin, has demonstrated photoinduced heterolytic defluorination as a pathway for generating aryl cations in solution. This process is linked to the phototoxicity observed with these drugs, providing insights into the design of safer therapeutic agents and the understanding of drug-related side effects (Fasani et al., 1999).
Antibacterial Activity
Compounds with fluorine substitutions and various amino groups have been evaluated for their antibacterial efficacy. For instance, modifications at the C-7 position of the quinolone scaffold have resulted in potent antibacterial activity, highlighting the role of structural modifications in enhancing drug efficacy (Wentland et al., 1984).
Synthesis and Characterization
The synthesis and characterization of fluoroquinolone derivatives and their applications in medicinal chemistry have been a significant area of research. Studies have focused on developing efficient synthetic pathways and evaluating the biological activities of these compounds, contributing to the discovery of new therapeutic agents (Patel & Patel, 2014).
Molecular Docking and Evaluation
Molecular docking studies have been conducted to understand the interaction between fluoroquinolone derivatives and bacterial proteins. This research helps in identifying key binding sites and understanding the mechanism of action of potential antibacterial agents (Patel & Patel, 2014).
Anticancer Activity
Quinoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies provide insights into the development of quinoline-based anticancer agents and their potential mechanisms of action (Bhatt et al., 2015).
Fluorescent Probes
Research into the development of fluorescent probes based on quinoline derivatives for selective detection of biological targets showcases the versatility of these compounds beyond their antibacterial properties. Such probes have applications in biomedical research and diagnostics (Sun, Zhang, & Qian, 2017).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(34(32,33)20-11-6-5-7-12-20)17-30(23)16-18-9-8-10-19(27)13-18/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDKVNMYQWGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

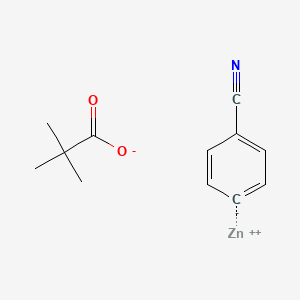

![2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2583018.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2583019.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2583021.png)
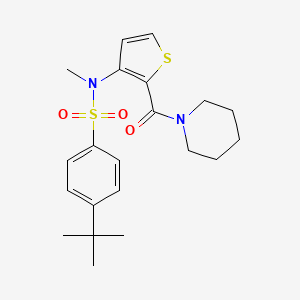

![N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2583027.png)

![N-(3,5-dimethylphenyl)-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2583032.png)
![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)
